molecular formula C21H23NO3S B3057139 Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 76981-79-8

Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3057139
CAS No.: 76981-79-8
M. Wt: 369.5 g/mol
InChI Key: XAKPQEHSKQQWKB-ZRDIBKRKSA-N
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Description

Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is an active pharmaceutical intermediate . It has a molecular formula of C21H23NO3S and a molecular weight of 369.5 g/mol.


Synthesis Analysis

The synthesis of similar compounds involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This yields a potentially tridentate Schiff base (HSAT), which can form a series of copper (II) complexes .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 6-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .


Chemical Reactions Analysis

The reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1 with 3-iminobutyronitrile 2 gives the hydrazone derivative .


Physical and Chemical Properties Analysis

This compound is a solid . Its SMILES string is CCOC(C1=C(N)SC(C2)=C1CCC2C)=O .

Future Directions

While specific future directions for this compound are not mentioned in the search results, similar compounds have been synthesized for biological evaluation as PDK1 and LDHA inhibitors, as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer . This suggests potential future directions for the study and application of Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Properties

IUPAC Name

ethyl 6-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-3-25-21(24)19-16-11-9-14(2)13-17(16)26-20(19)22-18(23)12-10-15-7-5-4-6-8-15/h4-8,10,12,14H,3,9,11,13H2,1-2H3,(H,22,23)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKPQEHSKQQWKB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76981-79-8
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-((1-oxo-3-phenyl-2-propenyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076981798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reactant of Route 6
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Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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